3-(4-Bromo-3-methylphenyl)thiolan-3-ol
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Overview
Description
3-(4-Bromo-3-methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C₁₁H₁₃BrOS and a molecular weight of 273.19 g/mol . This compound is characterized by the presence of a thiolane ring substituted with a bromo and methyl group on the phenyl ring. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)thiolan-3-ol typically involves the reaction of 4-bromo-3-methylphenyl magnesium bromide with thiirane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(3-Methylphenyl)thiolan-3-ol.
Substitution: 3-(4-Amino-3-methylphenyl)thiolan-3-ol or 3-(4-Mercapto-3-methylphenyl)thiolan-3-ol.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)thiolan-3-ol is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)thiolan-3-ol involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the thiolane ring can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-2-methylphenyl)thiolan-3-ol
- 3-(4-Chloro-3-methylphenyl)thiolan-3-ol
- 3-(4-Fluoro-3-methylphenyl)thiolan-3-ol
Uniqueness
3-(4-Bromo-3-methylphenyl)thiolan-3-ol is unique due to the presence of both a bromo and methyl group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H13BrOS |
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Molecular Weight |
273.19 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)thiolan-3-ol |
InChI |
InChI=1S/C11H13BrOS/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
JDIOYFIRQQCNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCSC2)O)Br |
Origin of Product |
United States |
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